Calceolarioside A (CAS 84744-28-5) is a structurally complex phenylethanoid glycoside characterized by a caffeoyl group and a dihydroxyphenylethanol moiety attached to a central sugar core [1]. As a specialized secondary metabolite, it is primarily procured for its quantifiable inhibitory activity against protein kinase C alpha (PKCα), its immunomodulatory baseline metrics, and its distinct solvent partitioning behavior [2]. Unlike crude plant extracts or generic caffeic acid derivatives, purified Calceolarioside A offers precise stoichiometric control for in vitro assays, making it a critical reference standard and active pharmaceutical ingredient (API) precursor in oncology screening, inflammatory pathway modeling, and advanced kinase assay development[3].
Procurement of generic phenylethanoid glycosides, such as the widely available Acteoside (Verbascoside) or crude botanical extracts, frequently fails to replicate the specific binding affinities and processability of Calceolarioside A[1]. Structurally, the specific arrangement of its glycosidic linkages confers a distinct spatial conformation that dramatically alters target engagement; substituting Calceolarioside A with its structural isomer Calceolarioside B or the more common Acteoside results in up to a 15.5-fold drop in PKCα inhibitory potency [2]. This forces researchers to use higher assay concentrations that introduce solvent toxicity and off-target artifacts. Furthermore, its strict insolubility in low-polarity solvents dictates specific downstream formulation pathways that cannot be accurately modeled using generic aglycones or mixed-class substitutes [3].
In direct head-to-head in vitro assays, Calceolarioside A demonstrates exceptionally high binding affinity and inhibition of protein kinase C alpha (PKCα) compared to closely related phenylethanoid glycosides [1]. While the widely used standard Acteoside achieves an IC50 of 9.3 μM, Calceolarioside A reaches an IC50 of 0.6 μM, representing a massive leap in target-specific potency [1].
| Evidence Dimension | PKCα IC50 |
| Target Compound Data | 0.6 μM |
| Comparator Or Baseline | Acteoside (9.3 μM) and Calceolarioside B (4.6 μM) |
| Quantified Difference | 15.5-fold higher potency than Acteoside; 7.6-fold higher than Calceolarioside B. |
| Conditions | In vitro protein kinase C alpha (PKCα) inhibition assay. |
Procuring Calceolarioside A instead of the more common Acteoside prevents concentration-dependent off-target effects in sensitive kinase signaling assays.
Calceolarioside A exhibits a highly specific polarity profile that heavily influences its downstream processability and formulation. During liquid-liquid extraction from aqueous matrices, it resists partitioning into low-polarity solvents like ether or ethyl acetate, requiring mid-polar systems such as n-butanol for efficient recovery [1].
| Evidence Dimension | Solvent Recovery Profile |
| Target Compound Data | High recovery in n-butanol from aqueous phase |
| Comparator Or Baseline | Near-zero recovery in low-polarity solvents (ether/ethyl acetate) |
| Quantified Difference | Selective partitioning into n-butanol while rejecting low-polarity phase extraction. |
| Conditions | Liquid-liquid extraction from aqueous biological matrices. |
This strict polarity profile dictates that buyers must utilize n-butanol or similar mid-polar solvent systems for downstream purification, avoiding yield losses associated with standard ethyl acetate workflows.
When evaluated for immunosuppressive potential, Calceolarioside A establishes a highly reliable quantitative baseline for in vitro cellular assays. It successfully reduces Immunoglobulin E (IgE) production by 50% at a concentration of 9.25 μg/mL in human U266 multiple myeloma cells, while maintaining zero cytotoxicity at concentrations up to 100 μg/mL [1].
| Evidence Dimension | IgE Reduction IC50 |
| Target Compound Data | 9.25 μg/mL |
| Comparator Or Baseline | Untreated U266 multiple myeloma cells |
| Quantified Difference | 50% reduction in IgE secretion with zero cytotoxicity at concentrations up to 100 μg/mL. |
| Conditions | In vitro assay using human U266 multiple myeloma cells. |
Provides a validated, non-toxic concentration baseline for researchers procuring this compound for allergic response and immunosuppressive pathway modeling.
Calceolarioside A demonstrates significant but highly variable cytotoxicity across different human ovarian cancer cell lines, making cell line selection critical for downstream R&D. It shows peak efficacy against the UACC-1598 line with an IC50 of 9.31 μM, compared to a much weaker response in the NIH-OVCAR-3 line at 24.42 μM[1].
| Evidence Dimension | Ovarian Cancer Cell Line IC50 |
| Target Compound Data | 9.31 ± 0.65 μM (UACC-1598) |
| Comparator Or Baseline | NIH-OVCAR-3 cell line (24.42 ± 1.94 μM) |
| Quantified Difference | 2.6-fold higher sensitivity in UACC-1598 compared to NIH-OVCAR-3. |
| Conditions | In vitro cytotoxicity screening across multiple human ovarian cancer cell lines. |
Guides procurement and experimental design by highlighting which specific cell lines offer the highest sensitivity for evaluating Calceolarioside A's anticancer mechanisms.
Due to its exceptional IC50 of 0.6 μM against PKCα—significantly outperforming generic phenylethanoid glycosides like Acteoside—Calceolarioside A serves as a highly targeted reference standard for developing targeted PKCα inhibitors. It allows for low-concentration dosing in cellular models, minimizing the risk of off-target receptor binding and solvent-induced cytotoxicity[1].
With a validated IC50 of 9.25 μg/mL for IgE reduction in U266 cells and proven efficacy in downregulating pro-inflammatory cytokines, this compound is highly suited for in vitro models of hypersensitivity. Buyers can utilize it as a precise, non-toxic positive control in screening assays aimed at discovering novel non-steroidal immunosuppressants [2].
The strict solvent partitioning behavior of Calceolarioside A makes it an excellent candidate for process chemistry studies focused on mid-polar extraction techniques. Its high affinity for n-butanol over ethyl acetate provides a reliable model for optimizing the industrial-scale liquid-liquid extraction of complex glycosides from aqueous botanical matrices[2].